2-[(2-Methoxyphenoxy)methyl]benzoic acid
Overview
Description
2-[(2-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a methylene bridge. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 2-methoxyphenol with benzyl chloride in the presence of a base to form 2-(2-methoxyphenoxy)methylbenzene. This intermediate is then oxidized to yield the desired benzoic acid derivative .
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Step 1: Formation of 2-(2-Methoxyphenoxy)methylbenzene
Reagents: 2-methoxyphenol, benzyl chloride
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Reaction: [ \text{C}_7\text{H}_8\text{O}_2 + \text{C}{14}\text{O}_2 + \text{HCl} ]
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Step 2: Oxidation to this compound
Reagents: Oxidizing agent (e.g., potassium permanganate)
Conditions: Acidic or neutral medium
Reaction: [ \text{C}{14}\text{O}{14}\text{O}_4 + \text{MnO}_2 + \text{KOH} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Formation of higher oxidation state compounds
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzoic acid derivatives
Scientific Research Applications
2-[(2-Methoxyphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]benzoic acid
- 2-[(2-Ethoxyphenoxy)methyl]benzoic acid
- 2-[(2-Chlorophenoxy)methyl]benzoic acid
Uniqueness
2-[(2-Methoxyphenoxy)methyl]benzoic acid is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-4-5-9-14(13)19-10-11-6-2-3-7-12(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOYVSSZZRPNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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